molecular formula C11H15N5O2 B3031166 Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy- CAS No. 176049-73-3

Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy-

Cat. No. B3031166
CAS RN: 176049-73-3
M. Wt: 249.27 g/mol
InChI Key: RQUGVTLRYOAFLV-UHFFFAOYSA-N
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Description

“Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy-” is a chemical compound with the molecular formula C11H16N2O . It is also known by other names such as “N-(4-Aminobutyl)benzamide” and "Benzoylputrescine" . The average mass of this compound is 192.258 Da and its monoisotopic mass is 192.126266 Da .


Molecular Structure Analysis

The molecular structure of “Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy-” consists of a benzamide group (a benzene ring attached to a carboxamide group) and a 4-aminobutyl group (a four-carbon chain with an amino group at one end) attached to the nitrogen of the carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy-” are not available in the web search results. These properties typically include characteristics such as melting point, boiling point, solubility, and stability .

Mechanism of Action

The mechanism of action of “Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy-” is not available in the web search results. The mechanism of action of a compound generally refers to how it interacts with biological systems, which is often determined through biochemical and pharmacological studies .

Safety and Hazards

The safety and hazards associated with “Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy-” are not available in the web search results. Safety data typically includes information on toxicity, environmental hazards, and handling precautions .

Future Directions

The future directions for research on “Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy-” are not available in the web search results. Future research could potentially explore its synthesis, properties, reactions, and potential applications .

properties

IUPAC Name

N-(4-aminobutyl)-4-azido-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c12-5-1-2-6-14-11(18)9-4-3-8(15-16-13)7-10(9)17/h3-4,7,17H,1-2,5-6,12H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUGVTLRYOAFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431612
Record name Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

176049-73-3
Record name Benzamide, N-(4-aminobutyl)-4-azido-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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